Marmesin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-tumor properties

Studies suggest Marmesin might possess anti-tumor properties. Research has shown it can induce apoptosis (programmed cell death) in cancer cells while having minimal impact on healthy cells. Further investigations are needed to understand the mechanisms behind this effect and its potential as an anti-cancer agent.

Anti-inflammatory properties

Marmesin's anti-inflammatory properties are also being explored. In vitro studies have shown it can suppress the production of inflammatory mediators []. More research is required to confirm these findings and determine its effectiveness in treating inflammatory diseases.

Anti-microbial properties

Some studies suggest Marmesin might have anti-microbial properties. Research has indicated it can inhibit the growth of certain bacteria and fungi []. However, further investigations are needed to determine its potency against various pathogens and its potential use in developing new antibiotics.

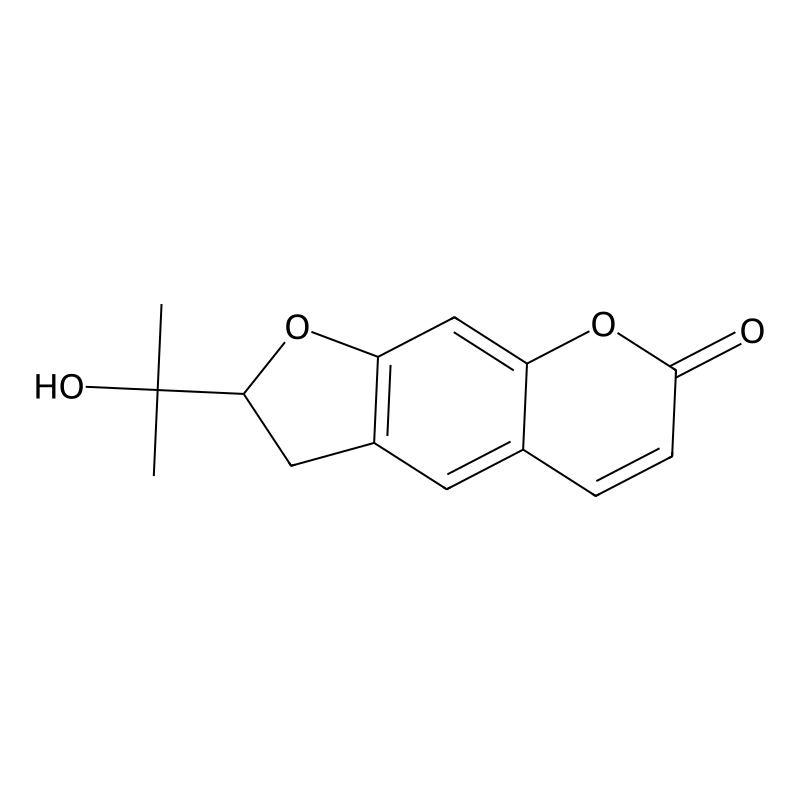

Marmesin, also known as nodakenetin, is a naturally occurring chemical compound classified as a coumarin. Its molecular formula is , and it plays a significant role in the biosynthesis of furocoumarins, particularly in the plant Ruta graveolens, commonly known as rue. Marmesin serves as an intermediate in the formation of the furan ring necessary for synthesizing various furocoumarins, including psoralen, which are known for their therapeutic properties and biological activities .

Marmesin's mechanism of action is primarily related to its role as a precursor in furanocoumarin biosynthesis []. However, some studies suggest that marmesin itself might possess anti-cancer properties.

- Anti-cancer effects: Marmesin has been shown to decrease proliferation and cell invasion in lung cancer cells and leukemia cells []. It might achieve this by inducing cell cycle arrest and apoptosis (programmed cell death) []. The exact mechanism by which marmesin exerts these effects is still under investigation [].

- Limited Information: There is limited information available on the safety hazards associated with marmesin.

- Further Research Needed: More research is needed to determine its toxicity, flammability, and reactivity. As a precaution, it should be handled with care in a laboratory setting following proper safety protocols.

Marmesin undergoes several chemical transformations, primarily catalyzed by specific enzymes. One key reaction involves its conversion into psoralen through the action of psoralen synthase, an enzyme belonging to the cytochrome P450 family. This enzymatic reaction entails oxidative carbon-carbon bond formation, which is crucial for the generation of furocoumarins . Additionally, marmesin can participate in palladium-catalyzed reactions, which are utilized in synthetic methodologies to create derivatives of coumarins .

Marmesin exhibits a variety of biological activities that contribute to its potential therapeutic applications. Research has indicated that marmesin acts as an angiogenesis inhibitor, effectively inhibiting vascular endothelial growth factor A-stimulated endothelial cell proliferation. This effect is mediated through the down-regulation of cell cycle-related proteins, such as cyclin-dependent kinases . Furthermore, marmesin has been associated with anti-inflammatory and antimalarial properties, making it a compound of interest in pharmacological studies .

The synthesis of marmesin can be achieved through various methods. One notable approach involves a palladium-catalyzed intramolecular coupling reaction, which constructs the dihydropyran ring from an intermediate compound known as (-)-peucedanol. This method highlights the importance of catalytic asymmetric epoxidation in synthesizing marmesin from simpler precursors . Laboratory synthesis has been successfully demonstrated multiple times, emphasizing its viability for research and potential industrial applications.

Marmesin's diverse biological activities lend it to several applications:

- Pharmaceuticals: Due to its angiogenesis-inhibiting properties, marmesin is being explored for potential use in cancer therapies.

- Traditional Medicine: Marmesin is utilized in traditional remedies for treating gut disturbances and has been noted for its antimalarial effects in various cultures .

- Cosmetics: Given its properties related to skin health and potential photoprotection, marmesin may find applications in cosmetic formulations.

Studies investigating the interactions of marmesin with biological systems have revealed its influence on various cellular pathways. For instance, its role in inhibiting endothelial cell proliferation suggests that it may interact with signaling pathways involved in angiogenesis and inflammation. Additionally, research into its interactions with other compounds indicates that marmesin may enhance or modulate the effects of certain phytochemicals present in traditional herbal medicines .

Marmesin shares structural and functional similarities with several other coumarins and furocoumarins. Here are some notable compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Psoralen | Furocoumarin | Antimicrobial, anticancer | Forms DNA cross-links upon UV exposure |

| Umbelliferone | Coumarin | Antioxidant, anti-inflammatory | Naturally found in many plants |

| Scopoletin | Coumarin | Antimicrobial, anti-inflammatory | Exhibits potent antioxidant activity |

| 8-Methoxypsoralen | Furocoumarin | Antimicrobial | Used in PUVA therapy for skin disorders |

Marmesin's uniqueness lies in its specific biosynthetic pathway leading to furocoumarins and its distinct biological activities that differentiate it from other similar compounds. Its role as a precursor in the synthesis of psoralen and its potential therapeutic applications make it a compound of significant interest within pharmacology and natural product chemistry .

Marmesin was first isolated in 1947 from the fruits of Ammi majus L. (Apiaceae) by Fahmy and Schönberg during their investigation of phototoxic compounds used in treating leucodermia. Initial characterization identified it as a precursor to psoralen and bergapten, both linear furanocoumarins with therapeutic applications. Structural elucidation revealed a 2,3-dihydrofuranocoumarin backbone with a 2-(1-hydroxy-1-methylethyl) substituent, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry.

Key milestones in its characterization include:

- 1958: Isolation from Ammi majus fruits using petroleum ether extraction.

- 1963: First total synthesis by Nakajima et al. via β-resorcylaldehyde derivatization.

- 1988: Identification of marmesin synthase (cytochrome P450-dependent enzyme) in Ammi majus microsomes, linking it to furanocoumarin biosynthesis.

Taxonomic Classification in Furanocoumarin Family

Marmesin belongs to the furanocoumarin subclass, characterized by a fused furan ring and coumarin core. It is taxonomically categorized as follows:

| Property | Classification |

|---|---|

| Parent structure | Coumarin (benzopyrone) |

| Subclass | Furanocoumarins (linear type) |

| Biosynthetic origin | Prenylation of umbelliferone at C6/C8 |

| Common plant sources | Ammi majus, Aegle marmelos, Celtis durandii |

Marmesin is biosynthesized via the phenylpropanoid pathway, involving dimethylallyl pyrophosphate (DMAPP) coupling to umbelliferone, followed by cyclization. Its linear configuration distinguishes it from angular furanocoumarins like angelicin.

Significance in Natural Product Chemistry

Marmesin’s dual role as a biosynthetic intermediate and bioactive compound underpins its importance:

Biosynthetic Precursor

- Psoralen pathway: Marmesin undergoes oxidative cleavage by psoralen synthase to form psoralen, a photochemotherapeutic agent.

- Enzymatic studies: Marmesin synthase (CYP71AJ4) in Ammi majus exemplifies cytochrome P450’s role in furanocoumarin diversification.

Research Evolution and Current Scientific Relevance

Research on marmesin has transitioned from structural elucidation to biotechnological applications:

Timeline of Key Advances

Modern Applications

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

Dates

2: Kim JH, Kim MS, Lee BH, Kim JK, Ahn EK, Ko HJ, Cho YR, Lee SJ, Bae GU, Kim YK, Oh JS, Seo DW. Marmesin-mediated suppression of VEGF/VEGFR and integrin β1 expression: Its implication in non-small cell lung cancer cell responses and tumor angiogenesis. Oncol Rep. 2017 Jan;37(1):91-97. doi: 10.3892/or.2016.5245. Epub 2016 Nov 15. PubMed PMID: 27878269.

3: Zhao AH, Zhang YB, Yang XW. Simultaneous determination and pharmacokinetics of sixteen Angelicae dahurica coumarins in vivo by LC-ESI-MS/MS following oral delivery in rats. Phytomedicine. 2016 Sep 15;23(10):1029-36. doi: 10.1016/j.phymed.2016.06.015. Epub 2016 Jun 21. PubMed PMID: 27444348.

4: Piyasena NP, Schüffler A, Laatsch H. Xylactam B, A New Isobenzofuranone from an Endophytic Xylaria sp. Nat Prod Commun. 2015 Oct;10(10):1715-7. PubMed PMID: 26669110.

5: Deng GG, Yang XW, Zhang YB, Xu W, Wei W, Chen TL. [Chemical constituents from lipophilic parts in roots of Angelica dahurica var. formosana cv. Chuanbaizhi]. Zhongguo Zhong Yao Za Zhi. 2015 Jun;40(11):2148-56. Chinese. PubMed PMID: 26552172.

6: Kim JH, Kim JK, Ahn EK, Ko HJ, Cho YR, Lee CH, Kim YK, Bae GU, Oh JS, Seo DW. Marmesin is a novel angiogenesis inhibitor: Regulatory effect and molecular mechanism on endothelial cell fate and angiogenesis. Cancer Lett. 2015 Dec 28;369(2):323-30. doi: 10.1016/j.canlet.2015.09.021. Epub 2015 Oct 9. PubMed PMID: 26455771.

7: Znati M, Ben Jannet H, Cazaux S, Souchard JP, Harzallah Skhiri F, Bouajila J. Antioxidant, 5-lipoxygenase inhibitory and cytotoxic activities of compounds isolated from the Ferula lutea flowers. Molecules. 2014 Oct 22;19(10):16959-75. doi: 10.3390/molecules191016959. PubMed PMID: 25340301.

8: Piovan A, Filippini R, Innocenti G. Coumarin compounds in Coronilla scorpioides callus cultures. Nat Prod Commun. 2014 Apr;9(4):489-92. PubMed PMID: 24868864.

9: Liang JD, Zhao LG, Liu XH, Li W, Dang ZL, Liang J, Feng SL. [Spectrum-effect relationship of reducing phlegm effect of Peucedanum harrysmithii var. subglabrum]. Zhongguo Zhong Yao Za Zhi. 2012 Oct;37(19):2894-7. Chinese. PubMed PMID: 23270228.

10: Jain M, Kapadia R, Jadeja RN, Thounaojam MC, Devkar RV, Mishra SH. Hepatoprotective activity of Feronia limonia root. J Pharm Pharmacol. 2012 Jun;64(6):888-96. doi: 10.1111/j.2042-7158.2012.01481.x. Epub 2012 Feb 21. PubMed PMID: 22571268.

11: Ding X, Yin B, Qian L, Zeng Z, Yang Z, Li H, Lu Y, Zhou S. Screening for novel quorum-sensing inhibitors to interfere with the formation of Pseudomonas aeruginosa biofilm. J Med Microbiol. 2011 Dec;60(Pt 12):1827-34. doi: 10.1099/jmm.0.024166-0. Epub 2011 Aug 18. PubMed PMID: 21852522.

12: Kim EJ, Kwon J, Park SH, Park C, Seo YB, Shin HK, Kim HK, Lee KS, Choi SY, Ryu DH, Hwang GS. Metabolite profiling of Angelica gigas from different geographical origins using 1H NMR and UPLC-MS analyses. J Agric Food Chem. 2011 Aug 24;59(16):8806-15. doi: 10.1021/jf2016286. Epub 2011 Aug 2. PubMed PMID: 21774558.

13: You M, Xiong J, Zhao Y, Cao L, Wu SB, Xia G, Hu JF. Glycosides from the methanol extract of Notopterygium incisum. Planta Med. 2011 Nov;77(17):1939-43. doi: 10.1055/s-0031-1279995. Epub 2011 Jul 15. PubMed PMID: 21766269.

14: Huang Z, Yang J, She Z, Lin Y. Isoflavones from the mangrove endophytic fungus Fusarium sp. (ZZF41). Nat Prod Commun. 2010 Nov;5(11):1771-3. PubMed PMID: 21213977.

15: Chen LW, Cheng MJ, Peng CF, Chen IS. Secondary metabolites and antimycobacterial activities from the roots of Ficus nervosa. Chem Biodivers. 2010 Jul;7(7):1814-21. doi: 10.1002/cbdv.200900227. PubMed PMID: 20658670.

16: Li W, Feng S, Hu F, Chen E. [Coumarins from Peucedanum harry-smithii var. subglabrum]. Zhongguo Zhong Yao Za Zhi. 2009 May;34(10):1231-4. Chinese. PubMed PMID: 19673384.

17: Zhang P, Yang XW. A new metabolite of nodakenetin by rat liver microsomes and its quantification by RP-HPLC method. Biomed Chromatogr. 2010 Feb;24(2):216-21. doi: 10.1002/bmc.1276. PubMed PMID: 19572262.

18: Zhang P, Yang XW. Biotransformation of nodakenin and simultaneous quantification of nodakenin and its aglycone in incubated system of human intestinal bacteria by HPLC method. J Asian Nat Prod Res. 2009;11(4):371-9. doi: 10.1080/10286020902767716. PubMed PMID: 19431019.

19: Chavarría M, Castro V, Poveda L, Renato M. [Four new compounds from the non-polar extract of the plant Amyris brenesii (Rutaceae) from Costa Rica]. Rev Biol Trop. 2008 Sep;56(3):1043-51. Spanish. PubMed PMID: 19419026.

20: Yan QS, Zhang S, Wang YJ, Xiao WL, Rao GX. [Studies on chemical constituents of Peucedanum delavayi]. Zhong Yao Cai. 2008 Aug;31(8):1157-9. Chinese. PubMed PMID: 19112893.